molecular formula C17H16ClN3O3 B10911912 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-methoxybenzyl)-2-oxoacetamide

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-methoxybenzyl)-2-oxoacetamide

Cat. No.: B10911912
M. Wt: 345.8 g/mol
InChI Key: HOMYNSMYAOILSD-RGVLZGJSSA-N
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Description

2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE typically involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYBENZYL)-2-OXOACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-[(4-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C17H16ClN3O3/c1-24-14-8-6-12(7-9-14)10-19-16(22)17(23)21-20-11-13-4-2-3-5-15(13)18/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

HOMYNSMYAOILSD-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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